Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative and a heterocyclic building block . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .
Synthesis Analysis
This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . To enhance the cytotoxic activity of this compound, it was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .Molecular Structure Analysis
The molecular formula of this compound is C13H10F3NO3 . The molecular weight is 285.22 .Chemical Reactions Analysis
Heating this compound with chloroacetyl chloride gave a mixture of two isomeric O-acylation products . The reactions of this compound with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .Physical and Chemical Properties Analysis
The melting point of this compound is greater than 300 °C (lit.) . The predicted boiling point is 343.5±37.0 °C, and the predicted density is 1.404±0.06 g/cm3 .Scientific Research Applications
Antibacterial Activity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been explored for its potential in antibacterial applications. For instance, derivatives of this compound have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacterial strains. Notably, specific derivatives have shown promising antibacterial properties, suggesting potential therapeutic applications in this domain (Lingaiah et al., 2012).
Anticancer Properties
Research has also been conducted on the cytotoxic activity of this compound against various cancer cell lines. Modifications to this compound have been explored to enhance its cytotoxic activity, showing moderate activity against specific cancer cell lines, such as MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma (Regal et al., 2020).
Synthesis of Key Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For example, derivatives of this compound have been used in the synthesis of prulifloxacin, an important antibacterial agent (Cheng Chun, 2004).
Photodiode Applications
In the field of material science, derivatives of this compound have been studied for their potential in photodiode applications. Their unique optical properties, such as high refractive index and thermal stability, make them suitable candidates for the design and manufacturing of organic photodiodes (Elkanzi et al., 2020).
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . It exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . Therefore, these cancer cells can be considered as the primary targets of this compound.
Mode of Action
Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases . This suggests that this compound might interact with these enzymes, leading to the inhibition of cancer cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the enzymes it inhibits. For instance, topoisomerases are involved in the overwinding or underwinding of DNA, while thymidylate synthase is crucial for DNA synthesis and repair . Therefore, the compound’s interaction with these enzymes could disrupt these pathways and their downstream effects, contributing to its cytotoxic activity.
Result of Action
The primary result of the action of this compound is its cytotoxic activity against certain cancer cell lines . By inhibiting key enzymes involved in DNA synthesis and repair, it may induce cell death and prevent the proliferation of cancer cells.
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Future Directions
Biochemical Analysis
Biochemical Properties
As a quinoline derivative, it is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-02-6 | |
Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 391-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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